

In-Depth Toxicological Profile: Diamidafos (CAS Number 1754-58-1)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for **Diamidafos** (CAS No. 1754-58-1), an organophosphate pesticide also known by its synonyms Nellite and Dowco 169. **Diamidafos** is recognized as an obsolete nematicide and insecticide. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This document synthesizes the limited publicly available data on its acute toxicity, genotoxicity, and carcinogenicity, alongside detailed experimental protocols for key toxicological assays relevant to this class of compounds. The information presented is intended to support research, safety assessment, and the development of related compounds.

Chemical Identity and Properties



Property	Value		
CAS Number	1754-58-1		
IUPAC Name	N- [methylamino(phenoxy)phosphoryl]methanamin e		
Synonyms	Diamidafos, Nellite, Dowco 169, Phenyl N,N'-dimethylphosphorodiamidate		
Molecular Formula	C ₈ H ₁₃ N ₂ O ₂ P		
Molecular Weight	200.17 g/mol		
Chemical Structure	O=P(OC1=CC=CC=C1)(NC)NC		

Toxicological Data Summary

The available quantitative toxicological data for **Diamidafos** is sparse due to its status as an obsolete pesticide. The following tables summarize the known information.

Table 1: Acute Toxicity Data for Diamidafos

Test	Species	Route	Value	Classification
LD50	Mammals	Oral	No specific value found	Moderately Toxic
LD50	Birds	-	No specific value found	Highly Toxic

Further research is required to obtain specific LD₅₀ values.

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, the primary mechanism of toxicity for **Diamidafos** is the irreversible inhibition of acetylcholinesterase (AChE).



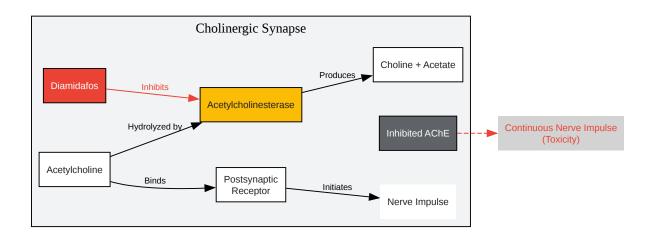


Figure 1: Acetylcholinesterase Inhibition by **Diamidafos**.

This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.

Genotoxicity and Carcinogenicity

There is a significant lack of publicly available data regarding the genotoxicity and carcinogenicity of **Diamidafos**. Standard assays such as the Ames test and chromosome aberration tests would be required to assess its mutagenic and clastogenic potential. Similarly, long-term rodent bioassays are necessary to determine its carcinogenic properties.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicological profiles. The following sections outline standardized procedures for key assays relevant to organophosphate compounds like **Diamidafos**.





Acute Oral Toxicity (LD₅₀) Test (Up-and-Down Procedure - UDP)

This method is a variation of the classical LD₅₀ test that uses fewer animals.





Figure 2: Workflow for Acute Oral Toxicity (UDP) Test.



Protocol:

- Animal Model: Healthy, young adult rats of a single sex are typically used.
- Dosing: A single animal is dosed with the test substance at a level estimated to be just below the LD₅₀.
- Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.
- Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
- Testing Sequence: This sequential dosing continues for a series of animals.
- LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Chromosome Aberration Test

This assay assesses the potential of a substance to induce structural damage to chromosomes.



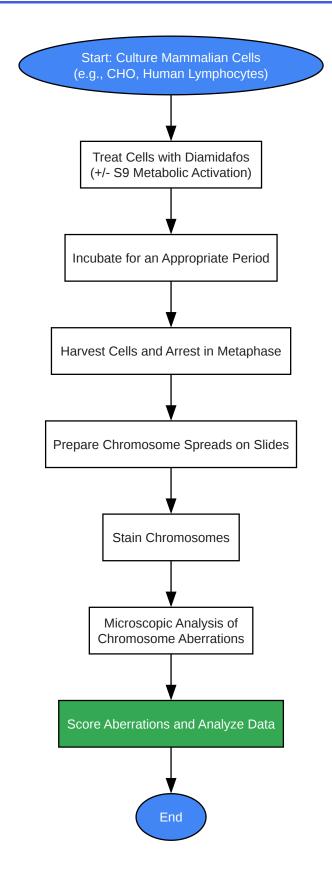


Figure 3: Workflow for In Vitro Chromosome Aberration Test.



Protocol:

- Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.
- Treatment: The cell cultures are treated with at least three concentrations of **Diamidafos**, both with and without an exogenous metabolic activation system (S9 mix).
- Incubation: The treated cells are incubated for a period that allows for the completion of at least one cell cycle.
- Harvesting: A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase. Cells are then harvested.
- Slide Preparation: The cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides to spread the chromosomes.
- Staining and Analysis: The slides are stained, and metaphase cells are analyzed microscopically for structural chromosome aberrations.

Acetylcholinesterase Inhibition Assay

This in vitro assay quantifies the inhibitory effect of a compound on AChE activity.



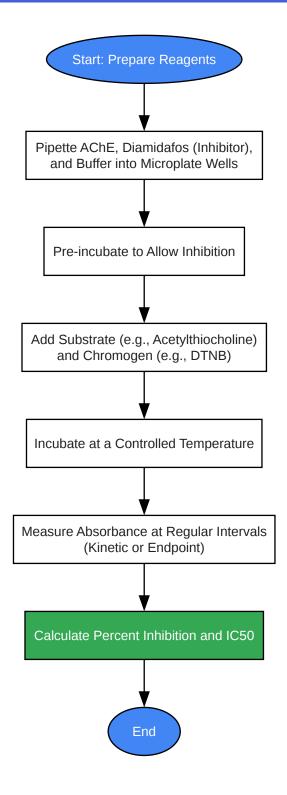


Figure 4: Workflow for Acetylcholinesterase Inhibition Assay.

Protocol:



- Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound (**Diamidafos**) at various concentrations, a substrate (e.g., acetylthiocholine), and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) DTNB).
- Assay Setup: In a microplate, combine the AChE enzyme and different concentrations of Diamidafos.
- Pre-incubation: Allow the enzyme and inhibitor to pre-incubate.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and chromogen.
 The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a colored product.
- Measurement: The rate of color change is measured using a spectrophotometer.
- Data Analysis: The percentage of AChE inhibition is calculated for each concentration of Diamidafos, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Conclusion

The toxicological database for **Diamidafos** (CAS 1754-58-1) is notably incomplete, a common issue for obsolete pesticides. The primary known hazard is its potential for neurotoxicity through the inhibition of acetylcholinesterase. This guide provides the available data and outlines the necessary experimental protocols to conduct a more thorough toxicological evaluation. Researchers and drug development professionals are encouraged to utilize these standardized methods to generate new data, not only for **Diamidafos** but also for structurally related compounds, to ensure comprehensive safety and risk assessment. Further investigation into its potential as a protein kinase inhibitor may also be warranted.

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